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molecular formula C9H12O3 B3048555 4-(3-Hydroxypropyl)benzene-1,3-diol CAS No. 17422-91-2

4-(3-Hydroxypropyl)benzene-1,3-diol

Cat. No. B3048555
M. Wt: 168.19 g/mol
InChI Key: VUCICABZBJVJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384947B2

Procedure details

To a stirred solution of 4-(3-Hydroxy-propyl)-benzene-1,3-diol (3.05 g, 18.1 mmol, from Step 1) in anhydrous THF (50 mL ) were added Ph3P (7.13 g, 27.2 mmol, 1.5 eq) and ADDP (6.86 g, 27.2 mmol, 1.5 eq ) under argon. The mixture was stirred at rt for 17 h. The white solid was filtered off and the solvent was removed from the filtrate. The residue was purified on silica gel (flash column chromatography) eluting with 5% ethyl acetate-hexane followed by 20% ethyl acetate-hexane to provide the desired product as white solid (1.80 g, 60.5%). 1H-NMR (CD3CN) δ 6.87 (d, 1H), 6.70 (broad, s, 1H, OH), 6.31 (dd, J=2.4, 8.2 Hz, 1H), 6.20 (d, 1H), 4.12 (t, 2H), 2.69 (t, 2H), 1.95 (m, 2H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.13 g
Type
reactant
Reaction Step One
Name
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60.5%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1[OH:12].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1CCN(C(N=NC(N2CCCCC2)=O)=O)CC1>C1COCC1>[O:12]1[C:6]2[C:5](=[CH:10][CH:9]=[C:8]([OH:11])[CH:7]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
OCCCC1=C(C=C(C=C1)O)O
Name
Quantity
7.13 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
6.86 g
Type
reactant
Smiles
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (flash column chromatography)
WASH
Type
WASH
Details
eluting with 5% ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
O1CCCC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 60.5%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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